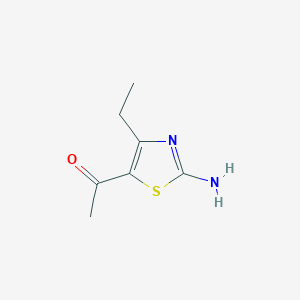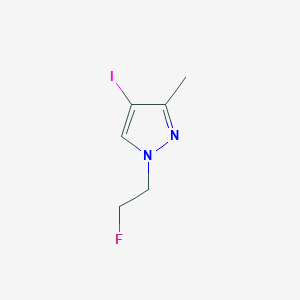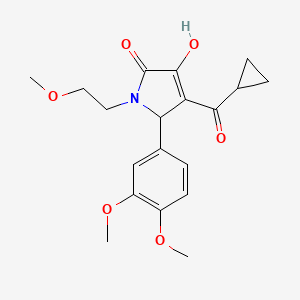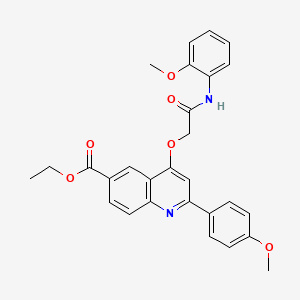
2-(4-甲氧基苯基)-4-(2-((2-甲氧基苯基)氨基)-2-氧代乙氧基)喹啉-6-羧酸乙酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound is a quinoline derivative, which is a class of heterocyclic aromatic organic compounds. Quinolines are known for their diverse range of biological activities and applications in medicinal chemistry. The specific compound mentioned includes functional groups such as ester, ether, and amide, which may contribute to its reactivity and potential biological activity.
Synthesis Analysis
The synthesis of quinoline derivatives can be complex, involving multiple steps and various reagents. For example, the synthesis of 2,4-unsubstituted quinoline-3-carboxylic acid ethyl esters is achieved through a domino process starting from arylmethyl azides. This process includes the formation of an N-aryl iminium ion, addition with ethyl 3-ethoxyacrylate, intramolecular electrophilic aromatic substitution, elimination, and oxidation to yield the quinoline products . Although the specific synthesis of the compound is not detailed in the provided papers, similar methodologies could potentially be applied or adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by the presence of a quinoline core, which is a fused ring system combining benzene and pyridine rings. The presence of substituents like methoxy and carboxylate groups can influence the electronic distribution and steric hindrance within the molecule, affecting its chemical behavior and interaction with biological targets .
Chemical Reactions Analysis
Quinoline derivatives can participate in various chemical reactions. For instance, the cyclization reactions are common in the synthesis of quinoline compounds, as seen in the formation of fluorescent ethyl 3-aryl-1-methyl-8-oxo-8H-anthra[9,1-gh]quinoline-2-carboxylates . Additionally, the presence of functional groups such as bromomethyl and hydroxy groups in quinoline derivatives can lead to further chemical transformations, including radical bromination and Williamson ether synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. The introduction of electron-donating or electron-withdrawing groups can affect the compound's acidity, basicity, solubility, and stability. For example, the presence of fluorine atoms in quinoline derivatives can enhance their antibacterial activity due to the increased lipophilicity, which facilitates penetration through bacterial cell membranes . The methoxy and carboxylate groups in the compound of interest are likely to contribute to its solubility in organic solvents and could potentially affect its biological activity.
科学研究应用
合成及药理学性质
2-(4-甲氧基苯基)-4-(2-((2-甲氧基苯基)氨基)-2-氧代乙氧基)喹啉-6-羧酸乙酯及其相关化合物由于其潜在的疾病调节抗风湿药 (DMARD) 特性而成为药理学领域的研究热点。研究主要集中在代谢物的合成上,以确认结构并研究药理特性。值得注意的是,某些代谢物已表现出抗炎作用,尽管在佐剂性关节炎大鼠等模型中其效力略低于母体化合物 (Baba, Makino, Ohta, & Sohda, 1998)。
抗菌及抗氧化活性
新型喹啉衍生物的研究也已扩展到抗菌和抗氧化应用领域。已对合成的化合物进行体外抗菌功效筛选,结果显示对革兰氏阴性微生物和金黄色葡萄球菌具有显著活性。一些衍生物表现出与 N-乙基衍生物相当的活性,并且在动物模型中血清水平和尿液回收率得到改善,这表明开发具有潜在副作用降低的新型抗菌剂具有广阔的前景 (Agui, Mitani, Izawa, Komatsu, & Nakagome, 1977)。
荧光检测及光学性质
喹啉衍生物还可在荧光检测和光学表征中得到应用。已开发出 EGTA 和 BAPTA 的特定甲氧基取代的四喹啉类似物,用于 Cd^2+ 等金属离子的荧光检测。这些化合物在 Cd^2+ 存在下表现出增强的荧光强度,使其可用作该金属离子的特异性探针。还研究了喹啉衍生物在薄膜中的结构和光学性质,为其在光电二极管应用和其他光电器件中的潜在用途提供了见解 (Mikata, Kaneda, Konno, Matsumoto, Sato, Kawamura, & Iwatsuki, 2019)。
属性
IUPAC Name |
ethyl 4-[2-(2-methoxyanilino)-2-oxoethoxy]-2-(4-methoxyphenyl)quinoline-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N2O6/c1-4-35-28(32)19-11-14-22-21(15-19)26(16-24(29-22)18-9-12-20(33-2)13-10-18)36-17-27(31)30-23-7-5-6-8-25(23)34-3/h5-16H,4,17H2,1-3H3,(H,30,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDYKXRXSZKARES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=C(C=C2OCC(=O)NC3=CC=CC=C3OC)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(4-methoxyphenyl)-4-(2-((2-methoxyphenyl)amino)-2-oxoethoxy)quinoline-6-carboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7,10-Dioxa-2-thiadispiro[2.2.46.23]dodecane](/img/structure/B2540711.png)
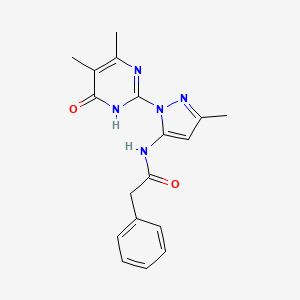
![1-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B2540716.png)
![Ethyl 4-{[4-(phenylamino)pteridin-2-yl]amino}benzoate](/img/structure/B2540718.png)
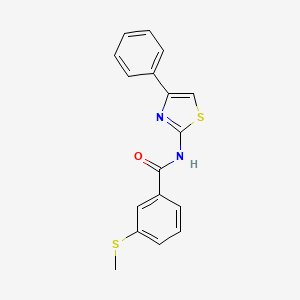
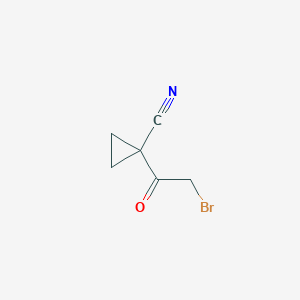
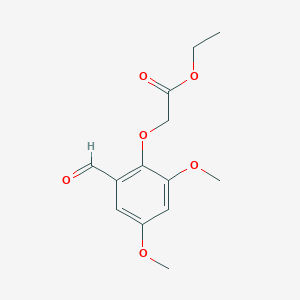
![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide](/img/structure/B2540724.png)
![N-(1-cyanocyclopentyl)-2-(3-{methyl[(5-methyl-1,3-oxazol-2-yl)methyl]amino}pyrrolidin-1-yl)acetamide](/img/structure/B2540725.png)
